molecular formula C7H6Cl2N2O B1296418 2,6-Dichloro-4-methylnicotinamide CAS No. 38841-54-2

2,6-Dichloro-4-methylnicotinamide

Cat. No. B1296418
CAS RN: 38841-54-2
M. Wt: 205.04 g/mol
InChI Key: FUHRWOFCZTZGQA-UHFFFAOYSA-N
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Patent
US05571912

Procedure details

3-Cyano-2,6-dichloro-4-methylpyridine (80g, 0.42 mole) was dissolved in concentrated sulfuric acid (440ml). The mixture was heated at 150° C.-170° C. with stirring for 30 minutes, cooled and poured on ice. The precipitate was filtered and washed with water. The wet filter cake was dissolved in methylene chloride, washed, neutralized with Na2Co3, dried over Na2SO4 (anhydrous), and concentrated until a white precipitate separated. Petroleum ether was added, the crystals were filtered and dried at room temperature overnight to give 83g (94%) of 2,6-dichloro-4-methyl-3-pyridinecarboxamide.
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([Cl:11])=[N:5][C:6]([Cl:10])=[CH:7][C:8]=1[CH3:9])#[N:2].S(=O)(=O)(O)[OH:13]>>[Cl:11][C:4]1[C:3]([C:1]([NH2:2])=[O:13])=[C:8]([CH3:9])[CH:7]=[C:6]([Cl:10])[N:5]=1

Inputs

Step One
Name
Quantity
0.42 mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1C)Cl)Cl
Name
Quantity
440 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 150° C.-170° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured on ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The wet filter cake was dissolved in methylene chloride
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4 (anhydrous)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until a white precipitate
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
Petroleum ether was added
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%
Name
Type
product
Smiles
ClC1=NC(=CC(=C1C(=O)N)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.